3-(呋喃-3-基)-3-氧代丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

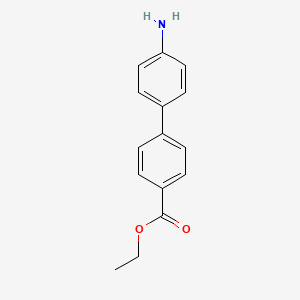

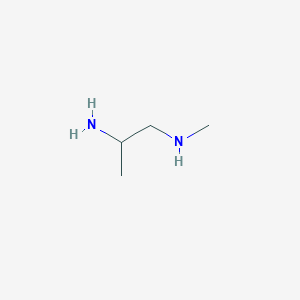

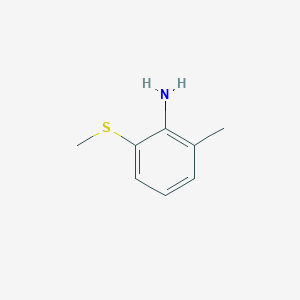

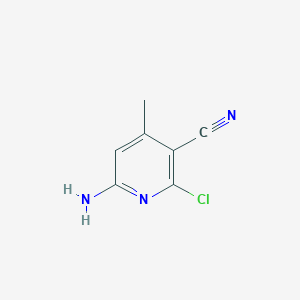

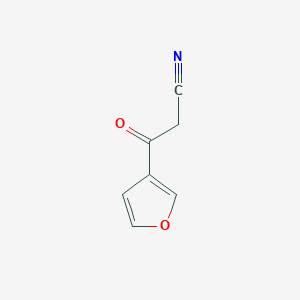

3-(Furan-3-yl)-3-oxopropanenitrile is a chemical compound that serves as a precursor for the synthesis of various heterocyclic compounds. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and a nitrile group attached to a three-carbon chain with a ketone functionality. This structure makes it a versatile intermediate in organic synthesis, particularly in the formation of furan-containing heterocycles.

Synthesis Analysis

The synthesis of derivatives of 3-(furan-3-yl)-3-oxopropanenitrile has been explored through oxidative cyclizations using manganese(III) acetate. For instance, the reaction of 3-oxopropanenitriles with various alkenes has led to the formation of 4,5-dihydrofuran-3-carbonitriles with good yields. Specifically, the treatment of these nitriles with 2-thienyl substituted alkenes resulted in higher yields compared to phenyl substituted derivatives . This indicates that the choice of substituents on the alkenes plays a significant role in the efficiency of the cyclization process.

Molecular Structure Analysis

The molecular structure of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is characterized by the presence of a dihydrofuran ring, which is a saturated version of the furan ring, and a nitrile group. The presence of the furan ring is crucial for the electronic properties of the molecule, which can be further modified by introducing different substituents at various positions on the ring .

Chemical Reactions Analysis

The reactivity of 3-(furan-3-yl)-3-oxopropanenitrile derivatives is highlighted by their ability to undergo further chemical transformations. For example, these compounds can be used as monomers for the synthesis of polymers with electrochromic properties. The oxidation of these nitriles, followed by polymerization, can lead to the formation of homopolymers and copolymers with distinct electrochromic properties, which are useful in electronic display applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(furan-3-yl)-3-oxopropanenitrile derivatives are influenced by their molecular structure. The electrochemical, spectroelectrochemical, and morphological properties of polymers derived from these nitriles have been studied. For instance, differences in cyclic voltammetry and UV-visible spectroscopy indicate the successful copolymerization of these monomers with other compounds like EDOT. The resulting copolymer films exhibit stability, fast response times, and good optical contrast, making them suitable for electrochromic device (ECD) applications .

科学研究应用

电致变色性能

研究已经合成了涉及 3-氧代丙腈的新衍生物,展示了它们在电致变色性能中的应用。例如,Abaci 等人(2016 年)的研究调查了由噻吩-呋喃-噻吩型单体(包括 3-氧代丙腈)合成的均聚物和共聚物的电致变色性能,这些单体显示出独特的电致变色性能,被认为是电子显示应用的候选者 (Abaci 等人,2016 年)。

杂环合成

3-氧代丙腈还用于合成各种杂环化合物。Fadda 等人(2014 年)综述了源自 3-(1H-吲哚-3-基)-3-氧代丙腈的杂环化合物的合成,强调了它在合成其他复杂分子的前体中的重要性 (Fadda 等人,2014 年)。

抗氧化剂评估

Gouda 等人(2016 年)进行了一项研究,重点关注由 3-氧代丙腈合成的某些化合物的抗氧化性能。他们将这些化合物用作合成烟腈的中间体,然后评估它们的抗氧化能力 (Gouda 等人,2016 年)。

光物理性质

Kumar 等人(2015 年)探索了由 3-氧代丙腈合成的呋喃的光物理性质。他们在微波辐射下开发了一种无溶剂和无催化剂的合成方法,从而得到了在金属离子传感器领域具有潜在应用的化合物 (Kumar 等人,2015 年)。

呋喃衍生物的合成

Zhang 等人(2017 年)的研究展示了使用 3-氧代丙腈合成 3-(呋喃-2-基)-4-羟基-2H-色烯-2-酮。该方法避免了使用昂贵的过渡金属,并提供了一种合成呋喃衍生物的直接方法 (Zhang 等人,2017 年)。

化学反应和分子结构

Deliomeroglu 等人(2012 年)的研究重点是 Mn(OAc)3 促进的活性亚甲基化合物对烯烃的硫定向加成,使用 3-氧代丙腈。这项研究提供了对涉及 3-氧代丙腈的化学反应和分子结构的见解 (Deliomeroglu 等人,2012 年)。

安全和危害

未来方向

属性

IUPAC Name |

3-(furan-3-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-3-1-7(9)6-2-4-10-5-6/h2,4-5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKYZLXNMLUVRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551371 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-3-yl)-3-oxopropanenitrile | |

CAS RN |

96220-13-2 |

Source

|

| Record name | 3-(Furan-3-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。